1-(2,6-diethylphenyl)-1H-imidazole-2-thiol
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Overview
Description
1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with a thiol group and a 2,6-diethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol typically involves the reaction of 2,6-diethylphenylamine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with formaldehyde to yield the desired imidazole derivative. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-diethylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding imidazole derivative without the thiol group.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Imidazole derivatives without the thiol group.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-(2,6-diethylphenyl)-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The imidazole ring can also interact with metal ions or other functional groups, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-dimethylphenyl)-1H-imidazole-2-thiol
- 1-(2,6-diethylphenyl)-1H-imidazole-2-selenol
- 1-(2,6-diethylphenyl)-1H-imidazole-2-amine
Uniqueness
1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is unique due to the presence of both the thiol group and the 2,6-diethylphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions and biological assays.
Properties
IUPAC Name |
3-(2,6-diethylphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-3-10-6-5-7-11(4-2)12(10)15-9-8-14-13(15)16/h5-9H,3-4H2,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVAHHHCJOGSLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=CNC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075213 |
Source
|
Record name | 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25372-34-3 |
Source
|
Record name | Imidazole-2-thiol, 1-(2,6-diethylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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